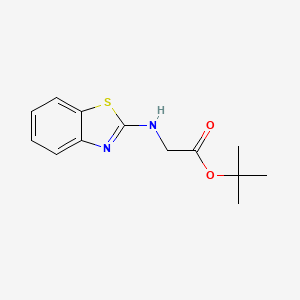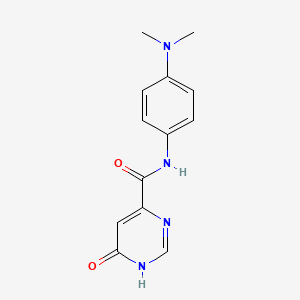
1-Bromo-2,5-dimethoxy-4-((4-methoxybenzyl)oxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Bromo-2,5-dimethoxy-4-((4-methoxybenzyl)oxy)benzene, also known by its IUPAC name 1-bromo-2,5-dimethoxy-4-[(4-methoxyphenyl)methoxy]benzene, is a chemical compound with the molecular formula C16H17BrO4 .
Molecular Structure Analysis
The molecular weight of this compound is 353.21 g/mol . The InChI code is 1S/C16H17BrO4/c1-18-12-6-4-11(5-7-12)10-21-16-9-14(19-2)13(17)8-15(16)20-3/h4-9H,10H2,1-3H3 . The canonical SMILES representation is COC1=CC=C(C=C1)COC2=CC(=C(C=C2OC)Br)OC .Physical and Chemical Properties Analysis
This compound is a colorless transparent liquid . It has a density of 1.445 g/mL at 25 °C (lit.) . The boiling point is 130-131 °C (10 mmHg) .Scientific Research Applications
1. Forensic Chemistry
- GC–MS Analysis for Novel Psychoactive Substances : Research demonstrates the utility of this compound in gas chromatographic separations and mass spectrometric analysis. It's particularly relevant in the study of novel psychoactive substances based on amphetamines and NBOMe drugs (Abiedalla et al., 2021).
2. Material Science
- Light-emitting Monomer Synthesis : The compound is used in the synthesis of green light-emitting monomers, indicating its potential application in the development of new materials for electronic and optical devices (Kang Shou-xin, 2010).
3. Medical Research
- Photodynamic Therapy for Cancer Treatment : Studies have shown that derivatives of this compound exhibit significant potential as photosensitizers in the treatment of cancer through photodynamic therapy, highlighting their therapeutic applications (Pişkin et al., 2020).
4. Organic Synthesis
- Synthesis of Novel Compounds : This compound is crucial in the synthesis of various novel compounds with potential applications in drug development and other chemical industries. It plays a role in the synthesis of non-peptide small molecular antagonists and other organic compounds (Bi, 2015).
5. Photoluminescent Materials
- Development of Photoluminescent Properties : Research has focused on synthesizing and studying the photoluminescent properties of compounds derived from 1-Bromo-2,5-dimethoxy-4-((4-methoxybenzyl)oxy)benzene, indicating its use in developing new photoluminescent materials (Liang Zuo-qi, 2015).
Properties
IUPAC Name |
1-bromo-2,5-dimethoxy-4-[(4-methoxyphenyl)methoxy]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO4/c1-18-12-6-4-11(5-7-12)10-21-16-9-14(19-2)13(17)8-15(16)20-3/h4-9H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZPOCYIVDAQOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2OC)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2372359.png)
![2-(4-chlorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2372361.png)

![3-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2372366.png)
![1-[5-(1H-imidazol-1-ylmethyl)-1,3-thiazol-2-yl]-4-methylpiperazine](/img/structure/B2372367.png)

![2-[(E)-2-Phenylethenyl]pyrrolidine;hydrochloride](/img/structure/B2372369.png)

![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2372371.png)
![Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate;hydrochloride](/img/structure/B2372372.png)
![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2372373.png)


![tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate](/img/structure/B2372379.png)
